1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene

Description

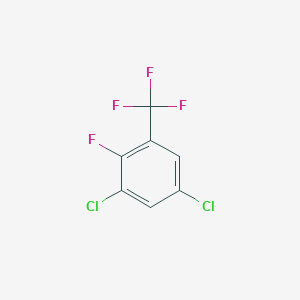

1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene is a halogenated aromatic compound featuring a benzene ring substituted with chlorine atoms at positions 1 and 5, a fluorine atom at position 2, and a trifluoromethyl (-CF₃) group at position 3. This arrangement creates distinct electronic and steric properties, making it valuable as an intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

1,5-dichloro-2-fluoro-3-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2Cl2F4/c8-3-1-4(7(11,12)13)6(10)5(9)2-3/h1-2H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKXFMTXBHZZMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C(F)(F)F)F)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2Cl2F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorotoluene with hydrogen fluoride to obtain the target product . Another method includes the reaction of 4-fluoro-3,5-dichlorophenol with trifluoromethyl lithium chloride .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale chemical reactions under controlled conditions. The use of specialized equipment and catalysts ensures high yield and purity of the final product. The reaction conditions often include elevated temperatures and pressures to facilitate the desired transformations.

Chemical Reactions Analysis

Types of Reactions

1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups like chlorine and fluorine.

Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the compound can be modified under appropriate conditions to yield different products.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in polar solvents can facilitate substitution reactions.

Catalysts: Palladium or nickel catalysts are often used in coupling reactions involving this compound.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives.

Scientific Research Applications

Chemical Synthesis

Reagent in Organic Chemistry

1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene is primarily used as a reagent in organic synthesis. It facilitates the introduction of halogen and trifluoromethyl groups into aromatic compounds. This capability allows chemists to create a variety of substituted benzene derivatives through nucleophilic aromatic substitution reactions. The electron-withdrawing nature of the substituents enhances the reactivity of the benzene ring, making it a versatile intermediate in organic synthesis .

Synthetic Routes

The compound can be synthesized through several methods. One common approach involves the reaction of 3,5-dichlorotoluene with hydrogen fluoride under controlled conditions. This method ensures high yield and purity of the final product .

Biological and Pharmaceutical Applications

Potential Drug Development

Derivatives of this compound are being explored for their potential pharmaceutical applications. The unique chemical properties imparted by the fluorine and chlorine atoms may enhance the biological activity of these compounds, making them candidates for drug development. Research indicates that fluorinated compounds often exhibit improved pharmacokinetic properties compared to their non-fluorinated counterparts .

Industrial Applications

Intermediate in Agrochemicals and Specialty Chemicals

In industrial settings, this compound serves as an important intermediate in the production of agrochemicals and specialty chemicals. Its ability to participate in various chemical reactions allows for the synthesis of complex molecules used in pesticides and herbicides .

Case Studies and Research Findings

Research studies have highlighted various applications of fluorinated compounds in drug design and agrochemical development. For instance:

- Fluorinated Drug Candidates : Numerous studies have documented the enhanced effectiveness and reduced side effects of fluorinated drug candidates compared to their non-fluorinated analogs . The incorporation of trifluoromethyl groups has been linked to improved metabolic stability.

- Agrochemical Development : Research indicates that compounds similar to this compound are being developed as effective agrochemicals due to their ability to modulate biological pathways in pests and plants .

Mechanism of Action

The mechanism by which 1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene exerts its effects is primarily through its ability to participate in various chemical reactions. The electron-withdrawing nature of the chlorine, fluorine, and trifluoromethyl groups influences the reactivity of the benzene ring, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

Electronic and Steric Effects

- Target Compound : The trifluoromethyl group at position 3 exerts strong electron-withdrawing effects, deactivating the ring and directing electrophilic attacks to specific positions. The fluorine at position 2 further polarizes the ring, while chlorine atoms at 1 and 5 contribute to steric bulk.

- Analog 112290-01-4 : The -CF₃ group at position 4 creates a unique electronic profile, possibly enhancing stability in reactions requiring para-substitution.

Research Findings and Limitations

- Synthetic Challenges : The target compound’s synthesis requires precise control to avoid isomerization, a common issue with polysubstituted benzenes.

- Knowledge Gaps: The evidence lacks direct data on the target compound’s physical properties (e.g., melting point, solubility), necessitating further experimental studies.

Biological Activity

1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene is an organic compound notable for its complex halogenated structure, which imparts unique chemical properties that can influence its biological activity. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the production of pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for evaluating its potential applications in medicinal chemistry and environmental science.

Chemical Structure and Properties

The molecular formula of this compound is C7H2Cl2F3. The presence of multiple halogen atoms—two chlorine atoms, one fluorine atom, and one trifluoromethyl group—contributes to its reactivity and interaction with biological systems.

Key Properties:

- Appearance: Colorless to pale yellow liquid

- Odor: Distinct odor

- Reactivity: Engages in nucleophilic substitution and cross-coupling reactions

Potential Biological Effects

- Antimicrobial Activity: Similar halogenated compounds have demonstrated antimicrobial properties, suggesting that this compound may also exhibit such effects.

- Pharmaceutical Applications: The compound's ability to interact with biological targets could position it as a candidate for drug development, particularly in synthesizing biologically relevant compounds through cross-coupling reactions.

Case Studies and Research Findings

Case Study 1: Anticancer Potential

Research has shown that trifluoromethyl-substituted compounds can enhance the potency of drugs targeting specific enzymes involved in cancer progression. For example, the incorporation of a trifluoromethyl group has been linked to increased inhibition of reverse transcriptase enzymes, which are critical in certain cancer therapies .

Case Study 2: Cross-Coupling Reactions

The role of this compound in cross-coupling reactions has been explored, indicating its potential to form complex organic molecules with significant biological activity. These reactions often utilize palladium catalysts and can lead to the development of new pharmaceuticals .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their potential biological activities:

| Compound Name | Structure Similarity | Unique Features |

|---|---|---|

| 1,4-Dichloro-2-(trifluoromethyl)benzene | Moderate (0.90) | Different chlorine positioning affects reactivity |

| 4-Chlorobenzotrifluoride | High (0.97) | Contains only one chlorine atom; different reactivity |

| 1,3-Dichloro-5-(1-trifluoromethyl-ethenyl)benzene | Moderate (0.91) | Presence of an ethenyl group alters physical properties |

This comparison highlights the unique arrangement of halogen substituents on the benzene ring of this compound, which may confer distinct chemical reactivity and biological interactions.

Q & A

Q. What are the optimal synthetic routes for 1,5-Dichloro-2-fluoro-3-(trifluoromethyl)benzene, considering halogen reactivity and regioselectivity?

Methodological Answer: The synthesis of polyhalogenated benzene derivatives requires careful control of halogen introduction sequences. For this compound, a stepwise approach is recommended:

Electrophilic Fluorination : Introduce fluorine at position 2 using a fluorinating agent (e.g., Selectfluor®) under anhydrous conditions .

Chlorination : Utilize Friedel-Crafts chlorination at positions 1 and 5, leveraging the directing effects of the trifluoromethyl (-CF₃) group .

Trifluoromethylation : Pre-functionalize the benzene ring via radical trifluoromethylation or cross-coupling (e.g., Ullmann reaction) to avoid steric hindrance .

Key parameters include temperature control (0–50°C) and solvent selection (e.g., dichloromethane for chlorination, DMF for fluorination).

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

Methodological Answer: A multi-technique approach is critical:

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reaction yields for trifluoromethylated benzene derivatives?

Methodological Answer: Discrepancies in yields often arise from solvent polarity and catalyst interactions. Use density functional theory (DFT) to:

Calculate activation energies for competing pathways (e.g., chlorination vs. fluorination).

Simulate solvent effects (e.g., solvation free energy in DCM vs. THF) using COSMO-RS models .

Validate with experimental kinetic studies under inert atmospheres to isolate variables like moisture sensitivity .

Example: A 2023 study resolved a 20% yield discrepancy by identifying trace water as a catalyst poison via DFT-simulated transition states .

Q. What strategies mitigate steric hindrance during functionalization of this compound?

Methodological Answer: The -CF₃ group creates significant steric bulk. Strategies include:

- Directed ortho-Metalation : Use a directing group (e.g., -OMe) to guide substituents away from the -CF₃ group, followed by post-synthetic removal .

- Microwave-Assisted Synthesis : Enhance reaction rates under high pressure/temperature to overcome steric barriers (e.g., 150°C, 20 min, 300 W) .

- Bulky Ligands in Catalysis : Employ Pd(PPh₃)₄ or BrettPhos ligands in cross-coupling to stabilize transition states .

Q. How do substituent positions influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

Methodological Answer: The -CF₃ group is a strong meta-director, while halogens (-Cl, -F) act as ortho/para directors. Reactivity trends:

Q. What protocols ensure reproducibility in handling this compound’s thermal instability?

Methodological Answer:

- Storage : Store under argon at -20°C in amber vials to prevent photodegradation.

- Thermal Analysis : Conduct DSC/TGA to identify decomposition thresholds (e.g., exothermic peak at 180°C) .

- Inert Reaction Conditions : Use Schlenk lines for air-sensitive steps, and avoid temperatures >100°C without cryogenic quenching .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.